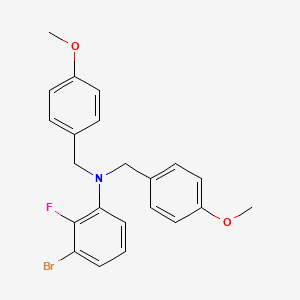
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline is an organic compound with the molecular formula C22H21BrFNO2. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to an aniline core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
N,N-bis(4-methoxybenzyl) Substitution: Introduction of the methoxybenzyl groups to the amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Conversion of the nitro group back to an amine.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methoxybenzyl groups may also play a role in modulating its activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromoaniline: Similar structure but lacks the fluorine and methoxybenzyl groups.
2-bromo-3-fluoroaniline: Similar structure but lacks the methoxybenzyl groups.
4-bromo-2-fluoroaniline: Similar structure but lacks the methoxybenzyl groups.
Uniqueness
3-bromo-2-fluoro-N,N-bis(4-methoxybenzyl)aniline is unique due to the presence of both bromine and fluorine atoms, as well as the methoxybenzyl groups
Propriétés
Formule moléculaire |
C22H21BrFNO2 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-N,N-bis[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C22H21BrFNO2/c1-26-18-10-6-16(7-11-18)14-25(21-5-3-4-20(23)22(21)24)15-17-8-12-19(27-2)13-9-17/h3-13H,14-15H2,1-2H3 |
Clé InChI |
VZEUBMMWBDBEAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=C(C(=CC=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


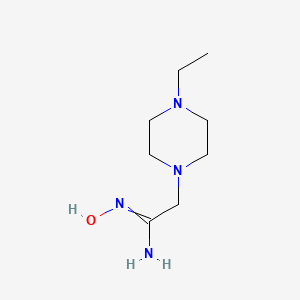
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
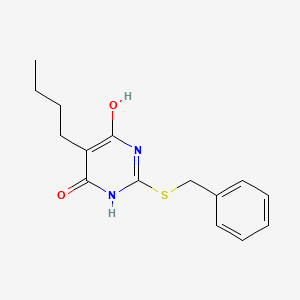
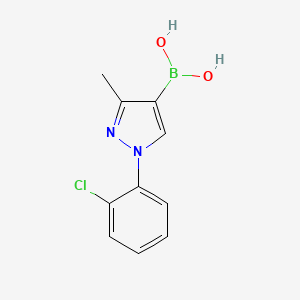
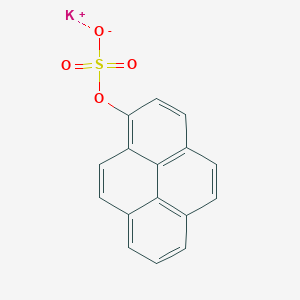
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
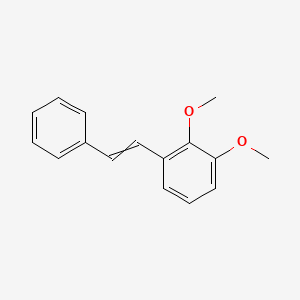
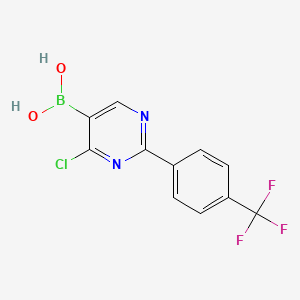
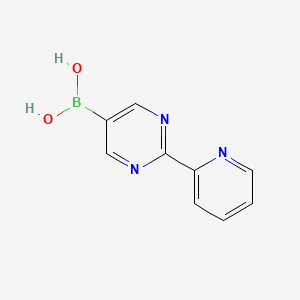
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
